molecular formula C19H24O2 B3033613 2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde CAS No. 1091826-87-7

2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde

Cat. No.: B3033613
CAS No.: 1091826-87-7
M. Wt: 284.4 g/mol
InChI Key: VBBUROVDBXQFCZ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(tricyclo[3311~3,7~]dec-1-yl)benzaldehyde is a complex organic compound characterized by the presence of an ethoxy group, a tricyclo[3311~3,7~]decane moiety, and a benzaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tricyclo[3.3.1.1~3,7~]decane moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the ethoxy group: This step involves the ethylation of a suitable intermediate, often using ethyl iodide and a strong base such as sodium hydride.

    Attachment of the benzaldehyde group: This can be accomplished through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzoic acid.

    Reduction: 2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function and activity. The tricyclo[3.3.1.1~3,7~]decane moiety provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzoic acid
  • 2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzyl alcohol
  • 2-Methoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde

Uniqueness

2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its methoxy and unsubstituted analogs. The tricyclo[3.3.1.1~3,7~]decane moiety also contributes to its unique structural and functional characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(1-adamantyl)-2-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-2-21-18-4-3-17(8-16(18)12-20)19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,12-15H,2,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBUROVDBXQFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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